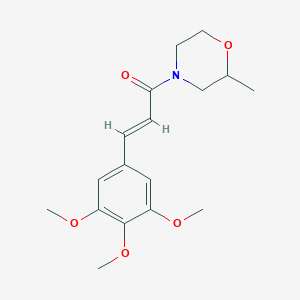
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine: is a chemical compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, antioxidant, and antipyretic effects . The compound is synthesized by modifying the cinnamic acid structure, which is a naturally occurring aromatic fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine typically involves a condensation reaction and a coupling reaction. The key steps include:
Condensation Reaction: The reaction between 3,4,5-trimethoxycinnamic acid and an amine to form an amide intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine involves its interaction with molecular targets and pathways in the body. The compound has been shown to:
Suppress Norepinephrine Content: It exhibits sedative effects by suppressing norepinephrine content in the locus coeruleus, a region in the brain associated with stress and opiate withdrawal.
Inhibit Glutamate-Induced Neurotoxicity: The compound inhibits the neurotoxic effects of glutamate, a neurotransmitter that can cause neuronal damage when present in excess.
Comparison with Similar Compounds
3,4,5-Trimethoxycinnamic Acid: A precursor in the synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine, known for its sedative effects.
N-(3,4,5-Trimethoxycinnamoyl)-Δ3-piperidine-2-one: Another cinnamoyl derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the cinnamoyl moiety with a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
64038-99-9 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(E)-1-(2-methylmorpholin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO5/c1-12-11-18(7-8-23-12)16(19)6-5-13-9-14(20-2)17(22-4)15(10-13)21-3/h5-6,9-10,12H,7-8,11H2,1-4H3/b6-5+ |
InChI Key |
VHIQIWNMJNROCC-AATRIKPKSA-N |
Isomeric SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)
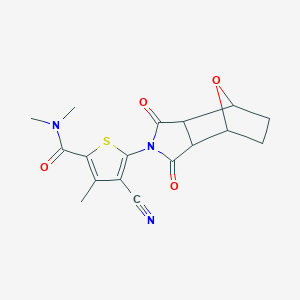
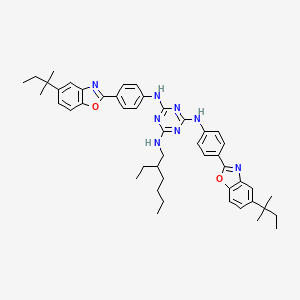
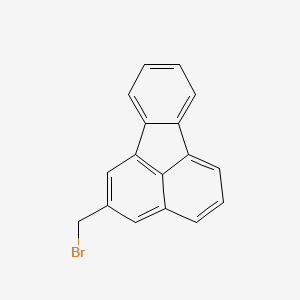
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)
![1-cyclohexyl-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14154515.png)


![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)
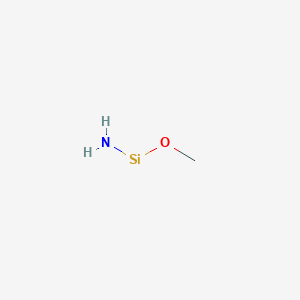
![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
